4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride
Description
Chemical Name: 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride
CAS Number: 1401668-88-9
Molecular Formula: C₁₇H₂₃ClN₂O₃
Molecular Weight: 326.82 g/mol
Purity: 95.0%
This compound features a morpholine ring substituted with a benzoyl group at the 4-position, which is further modified by a pyrrolidin-2-ylmethoxy moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
morpholin-4-yl-[4-(pyrrolidin-2-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-8-10-20-11-9-18)13-3-5-15(6-4-13)21-12-14-2-1-7-17-14/h3-6,14,17H,1-2,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVRZVSUITRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolidin-2-ylmethoxy Benzoyl Intermediate
Starting materials : Substituted benzoyl chlorides or benzoyl acids functionalized with a leaving group suitable for nucleophilic substitution (e.g., chloro or bromo substituents) are used.
Nucleophilic substitution : Pyrrolidin-2-ylmethanol or its derivatives act as nucleophiles, reacting with the benzoyl intermediate under basic conditions to form the pyrrolidin-2-ylmethoxy substituent on the benzoyl ring.
Reaction conditions : Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Bases like potassium carbonate or triethylamine are used to facilitate substitution.
Purification : The intermediate is purified by crystallization or chromatography, and its structure is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry.
Coupling with Morpholine
Amide bond formation : The benzoyl intermediate is then coupled with morpholine, often via an amide bond formation reaction.
Activation of carboxyl group : If starting from a benzoyl acid, activation agents such as carbodiimides (e.g., EDCI) or acid chlorides are employed to facilitate coupling.
Reaction conditions : The reaction is typically performed in an inert atmosphere (nitrogen or argon) at controlled temperatures (0–25°C) to prevent side reactions.
Formation of hydrochloride salt : The crude product is treated with hydrochloric acid in an organic solvent like ethyl acetate or dichloromethane to form the hydrochloride salt, enhancing the compound’s stability and solubility.
Isolation and purification : The final hydrochloride salt is isolated by filtration or crystallization and characterized by IR, NMR, and mass spectrometry to confirm structure and purity.
Analytical and Structural Confirmation
Spectroscopic analysis : The compound’s identity and purity are confirmed by infrared spectroscopy (IR), proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Purity assessment : High-performance liquid chromatography (HPLC) is used to assess purity, typically achieving >95% purity.
Structural data : The benzoyl linkage and morpholine ring are confirmed by characteristic chemical shifts and coupling patterns in NMR spectra, while the presence of the pyrrolidin-2-ylmethoxy substituent is confirmed by specific proton signals and mass fragmentation patterns.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of pyrrolidin-2-ylmethoxy benzoyl intermediate | Substituted benzoyl chloride + pyrrolidin-2-ylmethanol, base, DMF/THF, RT | Formation of benzoyl intermediate with pyrrolidin-2-ylmethoxy group |
| 2 | Coupling with morpholine | Benzoyl intermediate + morpholine, EDCI or acid chloride, inert atmosphere, 0–25°C | Formation of benzoyl-morpholine amide |
| 3 | Formation of hydrochloride salt | Treatment with HCl in organic solvent | Isolation of 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride salt |
Research Findings and Notes
The preparation method benefits from well-established amide coupling chemistry, ensuring good yields and reproducibility.
The hydrochloride salt form improves the compound's pharmaceutical properties such as solubility and stability.
The pyrrolidin-2-ylmethoxy substituent introduces stereochemical complexity; thus, enantiomerically pure starting materials or chiral auxiliaries may be employed to control stereochemistry if required.
Analytical techniques such as NMR and mass spectrometry are critical throughout the synthesis to monitor reaction progress and confirm product identity.
Although direct literature on this exact compound is limited, analogous compounds with morpholine and pyrrolidine moieties have been synthesized using similar protocols, providing a reliable framework for this compound’s preparation.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and other research purposes.
Biology: In biological research, 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride can be used to study enzyme inhibition, receptor binding, and other biological processes. Its ability to interact with various biological targets makes it a valuable tool for understanding biological mechanisms.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed to develop new drugs for treating diseases. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups and structural characteristics.
Mechanism of Action
The mechanism by which 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Table 1: Structural Comparison of Morpholine Derivatives
| Compound Name | CAS Number | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 1401668-88-9 | Benzoyl-morpholine with pyrrolidin-2-ylmethoxy substituent | 326.82 |
| Amorolfine Hydrochloride | 78613-38-4 | 2,6-Dimethylmorpholine with terpene-like alkyl chain | ~353.93* |
| Blarcamesine Hydrochloride (T-817MA) | 195615-84-0 | Azetidine-linked benzothiophen-ethoxy group | Not reported |
| S1RA (E-52862) | 878141-96-9 | Naphthalenylpyrazole-oxyethylmorpholine | Not reported |
| 4-(Azetidin-3-yl)morpholine Hydrochloride | 223381-71-3 | Azetidine directly fused to morpholine | 178.66 |
| 4-(2-Chloroethyl)morpholine Hydrochloride | 3647-69-6 | Chloroethyl side chain on morpholine | 170.66 |
Key Observations :
- The target compound distinguishes itself with a benzoyl-pyrrolidinylmethoxy group, absent in other morpholine derivatives.
- Amorolfine’s bulky alkyl chain () contrasts with the target’s planar aromatic system.
- S1RA () and Blarcamesine () incorporate heterocyclic extensions (pyrazole, benzothiophene), unlike the target’s pyrrolidine.
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Morpholine Derivatives
*Inferred from structural analogy to CNS-active morpholines.
Key Findings :
- The target’s pyrrolidine-methoxybenzoyl group may confer unique binding properties compared to Amorolfine’s antifungal mechanism .
- Unlike Blarcamesine and S1RA (), the target lacks a documented sigma-1 receptor interaction.
- The compound in shares antioxidant activity but uses a sulfonylvinylpyridine group instead of pyrrolidine .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Research Findings and Implications
Structural Flexibility : Morpholine derivatives exhibit diverse bioactivity depending on substituents. The target’s pyrrolidine-benzoyl group offers a template for CNS drug development, distinct from antifungal or sigma-1-targeting analogs .
Synthetic Accessibility: notes discontinuation of the target compound, suggesting challenges in large-scale synthesis compared to commercial analogs like Amorolfine.
Biological Activity
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride is C₁₆H₂₃ClN₂O₃, with a CAS number of 1332529-62-0. It is characterized by a morpholine ring and a pyrrolidine moiety, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell proliferation or survival.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could be explored for neuropharmacological applications.
Antitumor Activity
Recent studies have indicated that derivatives similar to 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range against various cancer cell lines, suggesting a potent inhibitory effect on tumor growth.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | <10 |
| Compound 82a | KMS-12 BM (multiple myeloma) | 1400 |
| Compound 83 | MM1.S (multiple myeloma) | 640 |
These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its efficacy and safety profiles.
Neuropharmacological Effects
The modulation of neurotransmitter systems is another area where this compound may exhibit activity. Research has shown that similar morpholine derivatives can influence serotonin and dopamine pathways, which are crucial for treating disorders such as depression and anxiety.
Case Studies
Q & A
Q. What are the standard synthetic routes for 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Morpholine ring formation : Starting with benzoylation of morpholine derivatives under anhydrous conditions.
Pyrrolidine substitution : Introducing the pyrrolidin-2-ylmethoxy group via nucleophilic substitution or Mitsunobu reaction, requiring catalysts like triphenylphosphine and diethyl azodicarboxylate.
Hydrochloride salt formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Critical Parameters :
- Temperature control : Excess heat during benzoylation can lead to side reactions (e.g., hydrolysis).
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Purification : Column chromatography or recrystallization is critical for ≥95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers indicate successful synthesis?
- Methodological Answer :
- 1H/13C NMR :
- 1H NMR : Peaks at δ 3.5–4.2 ppm (morpholine and pyrrolidine protons), δ 7.2–8.1 ppm (aromatic protons from benzoyl group).
- 13C NMR : Carbonyl resonance at ~170 ppm confirms benzoyl group .
- FT-IR : Stretching vibrations at ~1640 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N-H of hydrochloride).
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., 350–400 g/mol range) .
Q. What are the primary storage conditions and handling protocols to ensure compound stability?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact; if exposed, rinse immediately with water for 15 minutes .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis pathway?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., benzoylation).
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics, reducing trial-and-error experimentation .
- Example : Computational screening of catalysts for pyrrolidine substitution can improve regioselectivity and yield by 20–30% .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize inter-lab variability.
- Dose-Response Curves : Perform EC50/IC50 comparisons under identical conditions (pH, temperature, serum content).
- Meta-Analysis : Apply statistical tools (e.g., hierarchical Bayesian models) to reconcile conflicting data, accounting for batch-to-batch purity differences .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties, and how are they validated?
- Methodological Answer :
- Hepatic Metabolism : Use primary hepatocytes or HepG2 cells with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to assess metabolic stability .
- Permeability Assays : Caco-2 monolayers simulate intestinal absorption; validate with high/low permeability standards (e.g., propranolol and atenolol) .
- Protein Binding : Equilibrium dialysis with human serum albumin (HSA) quantifies free vs. bound fractions; validate using warfarin as a control .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in different cancer cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231).
- Mechanistic Studies : siRNA knockdown of suspected targets (e.g., mTOR or PI3K) to isolate pathways.
- Batch Testing : Re-test the compound in parallel across cell lines using the same stock solution to rule out degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
